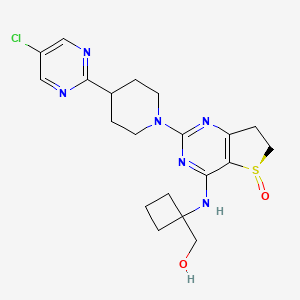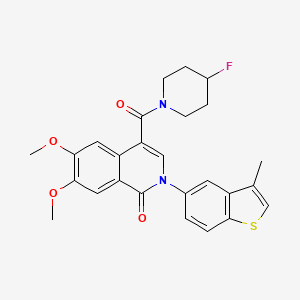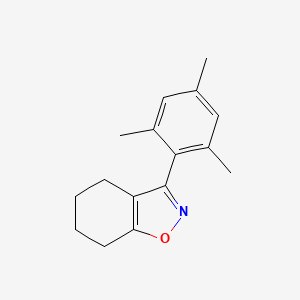![molecular formula C18H19ClFN3O3S B10856316 [5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)
[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2332255B is a highly potent and selective antagonist of the transient receptor potential canonical channels, specifically TRPC3 and TRPC6. It exhibits IC50 values of 5 nM and 4 nM for rat TRPC3 and rat TRPC6, respectively . This compound is known for its exceptional selectivity, surpassing a 100-fold difference when compared to other calcium-permeable channels .
Preparation Methods
The synthesis of GSK2332255B involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GSK2332255B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GSK2332255B can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GSK2332255B has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function of TRPC3 and TRPC6 channels in various chemical reactions and processes.
Biology: The compound is used to investigate the role of TRPC3 and TRPC6 channels in cellular signaling pathways and physiological processes.
Mechanism of Action
GSK2332255B exerts its effects by selectively blocking the TRPC3 and TRPC6 channels. These channels are involved in the regulation of calcium influx in cells. By inhibiting these channels, GSK2332255B prevents the activation of downstream signaling pathways, such as the Nuclear Factor of Activated T-cells (NFAT) pathway . This inhibition leads to a reduction in cellular hypertrophy and fibrosis, making it a potential therapeutic agent for conditions involving these processes .
Comparison with Similar Compounds
GSK2332255B is unique in its high selectivity and potency for TRPC3 and TRPC6 channels. Similar compounds include:
GSK2833503A: Another selective TRPC3 and TRPC6 antagonist with similar potency and selectivity.
BI 749327: A selective TRPC6 antagonist with high selectivity over TRPC3 and TRPC7.
These compounds share similar mechanisms of action but differ in their selectivity and potency profiles, making GSK2332255B a unique and valuable tool in scientific research.
Properties
Molecular Formula |
C18H19ClFN3O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClFN3O3S/c1-9-4-3-5-23(10(9)2)17(24)15-16(19)27-18(22-15)21-12-7-14-13(6-11(12)20)25-8-26-14/h6-7,9-10H,3-5,8H2,1-2H3,(H,21,22) |
InChI Key |
GGKQWFQQUMWVOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=CC4=C(C=C3F)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


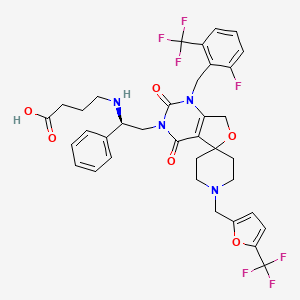
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
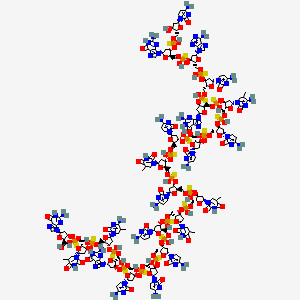
![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
